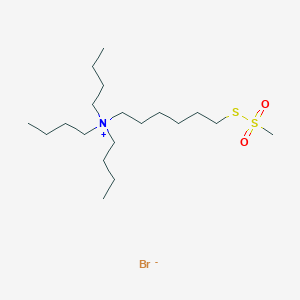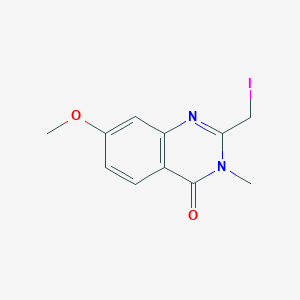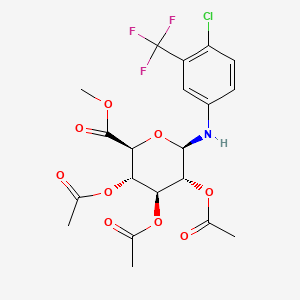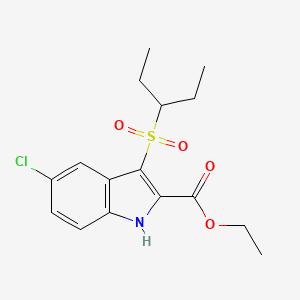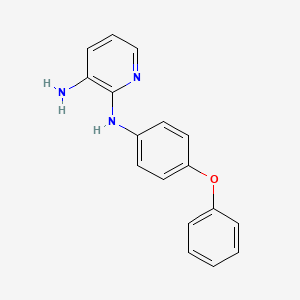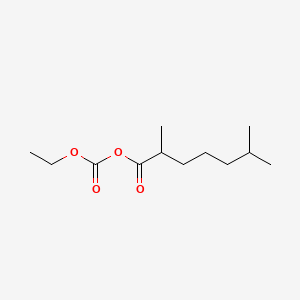
2,6-Dimethylheptanoic Anhydride Ethyl Carbonic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylheptanoic Anhydride Ethyl Carbonic: is a chemical compound with the molecular formula C12H22O4. It is an intermediate used in various synthetic processes, particularly in the synthesis of 2,6-Dimethylheptanoyl-CoA, which is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD). This enzyme plays a significant role in the oxidation of branched-chain fatty acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic typically involves the reaction of 2,6-Dimethylheptanoic acid with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbonic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylheptanoic Anhydride Ethyl Carbonic has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic involves its conversion to 2,6-Dimethylheptanoyl-CoA, which is a substrate for long-chain acyl-CoA dehydrogenase (LCAD). LCAD catalyzes the dehydrogenation of acyl-CoA derivatives, playing a crucial role in the β-oxidation of fatty acids. This process is essential for energy production in cells, particularly in tissues with high metabolic rates such as the liver and muscles.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylheptanoic Acid: A precursor in the synthesis of 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic.
2,6-Dimethylheptanoyl-CoA: A specific substrate for LCAD, similar in structure and function.
Ethyl Chloroformate: A reagent used in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific role as an intermediate in the synthesis of 2,6-Dimethylheptanoyl-CoA. This specificity makes it valuable in studies related to fatty acid metabolism and the development of pharmaceuticals targeting metabolic pathways.
Eigenschaften
Molekularformel |
C12H22O4 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
ethoxycarbonyl 2,6-dimethylheptanoate |
InChI |
InChI=1S/C12H22O4/c1-5-15-12(14)16-11(13)10(4)8-6-7-9(2)3/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
YKXGBBZHWYUVEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC(=O)C(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


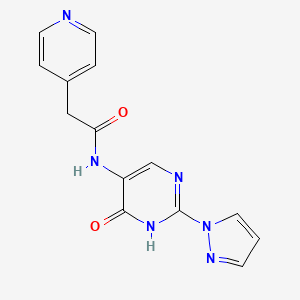
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)




![4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione](/img/structure/B13852293.png)


